molecular formula C34H37N5O8 B15191537 [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate CAS No. 222974-56-3

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate

Cat. No.: B15191537
CAS No.: 222974-56-3
M. Wt: 643.7 g/mol
InChI Key: PADXFHBBNBUCNR-UMSFTDKQSA-N
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Description

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Preparation Methods

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Chemical Reactions Analysis

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Mechanism of Action

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Properties

CAS No.

222974-56-3

Molecular Formula

C34H37N5O8

Molecular Weight

643.7 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate

InChI

InChI=1S/C34H37N5O8/c1-4-34(47-29(42)17-36-27(40)12-6-5-9-13-35-28(41)16-37-31(43)20(2)3)24-15-26-30-22(14-21-10-7-8-11-25(21)38-30)18-39(26)32(44)23(24)19-46-33(34)45/h7-8,10-11,14-15H,2,4-6,9,12-13,16-19H2,1,3H3,(H,35,41)(H,36,40)(H,37,43)/t34-/m0/s1

InChI Key

PADXFHBBNBUCNR-UMSFTDKQSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CNC(=O)CCCCCNC(=O)CNC(=O)C(=C)C

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CNC(=O)CCCCCNC(=O)CNC(=O)C(=C)C

Origin of Product

United States

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